N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C15H22BNO3. It is a member of the boronic acid derivatives, which are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
The scalability of the palladium-catalyzed borylation reaction makes it a suitable candidate for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Major Products
Oxidation: Corresponding boronic acid.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets and pathways are still under investigation, but its boron-containing structure is key to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-(2-dimethylaminoethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H26BNO3 |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-ethyl-N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H26BNO3/c1-8-19(7)15(20)13-9-12(2)10-14(11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,8H2,1-7H3 |
InChI Key |
VYEGBCGPQKSCRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)N(C)CC)C |
Origin of Product |
United States |
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